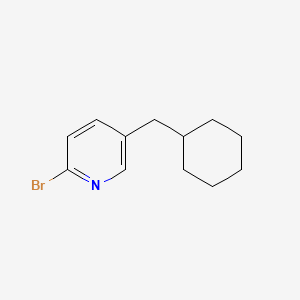

2-Bromo-5-(cyclohexylmethyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in organic chemistry. sigmaaldrich.combldpharm.com Its unique electronic properties and ability to be readily functionalized make its derivatives, known as substituted pyridines, exceptionally valuable. bldpharm.com These compounds are not merely laboratory curiosities; they are integral components in a vast array of applications, from pharmaceuticals and agrochemicals to functional materials. sigmaaldrich.comsigmaaldrich.com

The pyridine scaffold is present in numerous natural products, including essential vitamins like niacin and pyridoxine, and alkaloids such as nicotine. bldpharm.comsigmaaldrich.com In medicinal chemistry, the pyridine nucleus is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, serving as a key pharmacophore in treatments for a wide range of conditions. sigmaaldrich.comgoogle.com Examples include the anti-cancer drug Vismodegib and the respiratory stimulant nikethamide. sigmaaldrich.comgoogle.com The versatility of pyridine derivatives stems from their role as stable, yet reactive, building blocks, enabling the construction of complex molecular architectures.

Contextualizing Halogenated Pyridines within Heterocyclic Chemistry

Within the large family of pyridine derivatives, halogenated pyridines are of particular importance. googleapis.comgoogle.com These are organic compounds where one or more hydrogen atoms on the pyridine ring are replaced by a halogen, such as bromine, chlorine, or fluorine. googleapis.com Halogen atoms serve as versatile synthetic "handles," providing a reactive site for a multitude of chemical transformations. mdpi.com

The introduction of a halogen atom, particularly at the 2- or 4-position, renders the pyridine ring susceptible to nucleophilic substitution reactions. Furthermore, halopyridines are crucial substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. medchemexpress.comchemicalbook.com These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. google.commdpi.com Despite their utility, the selective synthesis of specific halopyridine isomers can be challenging due to the electron-deficient nature of the pyridine ring, which often requires specialized reagents and reaction conditions. google.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-bromo-5-(cyclohexylmethyl)pyridine |

InChI |

InChI=1S/C12H16BrN/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |

InChI Key |

NHNPAAJWFPLKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=CN=C(C=C2)Br |

Origin of Product |

United States |

The Chemistry of 2 Bromo 5 Cyclohexylmethyl Pyridine

Compound Identity and Properties

2-Bromo-5-(cyclohexylmethyl)pyridine is a substituted pyridine (B92270) featuring a bromine atom at the 2-position and a cyclohexylmethyl group at the 5-position. This specific arrangement of functional groups dictates its chemical behavior and potential applications as a synthetic intermediate. It is typically available as a solid for research purposes. sigmaaldrich.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2484888-95-9 | sigmaaldrich.comwikipedia.org |

| Molecular Formula | C₁₂H₁₆BrN | googleapis.comwikipedia.org |

| Molecular Weight | 254.17 g/mol | googleapis.comwikipedia.org |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | NHNPAAJWFPLKFV-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, its structure suggests plausible manufacturing routes based on well-established pyridine chemistry. One common approach for creating 2-bromopyridines involves the diazotization of a corresponding 2-aminopyridine, followed by a Sandmeyer-type reaction with a bromide source. chemicalbook.com An alternative strategy could involve the bromination of a pre-existing 5-(cyclohexylmethyl)pyridine or the functionalization of 2,5-dibromopyridine, where one bromine atom is selectively replaced, for instance, via a Grignard reaction followed by subsequent steps.

The primary utility of this compound in chemical research stems from the reactivity of the carbon-bromine bond at the 2-position. This bond is a key site for further molecular elaboration.

Cross-Coupling Reactions: The compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. For example, in a Suzuki coupling, it can be reacted with an arylboronic acid to form a new carbon-carbon bond, linking the pyridine core to another aromatic system. google.com Similarly, Sonogashira coupling with a terminal alkyne would introduce an alkynyl group. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles. This allows for the introduction of oxygen, nitrogen, or sulfur-containing functional groups. For example, reaction with an alcohol in the presence of a base can yield an ether, while reaction with an amine can form an aminopyridine derivative. google.com

Lithiation: Reaction with a strong organolithium base, like butyllithium, can result in a lithium-halogen exchange to form 2-lithiopyridine derivatives, which are themselves powerful nucleophiles for creating new bonds. chemicalbook.com

Table 2: Representative Reactions of 2-Bromopyridine (B144113) Scaffolds

| Reaction Type | Reactants | Product Type | Significance | Source |

|---|---|---|---|---|

| Suzuki Coupling | 2-Bromopyridine, Arylboronic Acid, Pd Catalyst | Aryl-substituted Pyridine | Forms C-C bonds, links aromatic systems | google.com |

| Sonogashira Coupling | 2-Bromopyridine, Terminal Alkyne, Pd/Cu Catalysts | Alkynyl-substituted Pyridine | Forms C-C bonds, introduces alkyne moiety | chemicalbook.com |

| Nucleophilic Substitution | 2,5-Dibromopyridine, Sodium Methoxide | 5-Bromo-2-methoxypyridine | Forms C-O bonds, introduces ether group | google.com |

| Buchwald-Hartwig Amination | 2-Bromopyridine, Amine, Pd Catalyst | 2-Aminopyridine Derivative | Forms C-N bonds, introduces amino group |

Applications in Research

Given its structure, this compound is almost exclusively used as a versatile building block in synthetic organic chemistry. chemicalbook.com Its presence in the catalogs of chemical suppliers indicates its role as an intermediate in the multi-step synthesis of more complex target molecules. sigmaaldrich.combldpharm.com These targets are often new chemical entities being investigated in pharmaceutical or agrochemical discovery programs. google.com The combination of the lipophilic cyclohexylmethyl group and the synthetically versatile brominated pyridine core makes it a valuable precursor for creating libraries of novel compounds for biological screening.

An in-depth examination of the synthetic strategies for producing this compound and analogous pyridine structures is crucial for advancing various chemical and pharmaceutical research fields. Halogenated pyridines serve as essential building blocks in organic synthesis, enabling the creation of more complex molecules. This article focuses exclusively on the established methodologies for the synthesis of these specific compounds, adhering to a structured overview of relevant chemical processes.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Cyclohexylmethyl Pyridine

Reactivity of the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is the primary site of reactivity, enabling a variety of synthetic transformations. Its departure as a bromide ion is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the transition states and intermediates of both nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridines bearing a halogen at the 2- or 4-position. stackexchange.comvaia.com The electron-withdrawing nitrogen atom activates these positions towards nucleophilic attack, a phenomenon less pronounced at the 3-position. stackexchange.com The mechanism involves the addition of a nucleophile to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com This intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, a key factor in favoring attack at the 2- and 4-positions. stackexchange.comvaia.com The subsequent departure of the bromide leaving group restores the aromaticity of the pyridine ring. youtube.com

The reactivity of halopyridines in SNAr reactions is influenced by the nature of both the halogen and the nucleophile. sci-hub.se For instance, in reactions with some nucleophiles, the reactivity order follows the electronegativity of the halogen (F > Cl > Br > I), suggesting that the initial attack of the nucleophile is the rate-determining step. sci-hub.se This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic. sci-hub.se Conversely, with other nucleophiles, the order follows the leaving group ability (I > Br > Cl > F), indicating that the departure of the halide is rate-determining. sci-hub.se Studies on the reaction of 2-halopyridines with thiophenol have shown that the reaction can proceed efficiently in water without the need for a catalyst or base. researchgate.net

It is important to note that while 2-bromopyridines are generally reactive towards SNAr, the presence of strong electron-withdrawing groups on the pyridine ring can further enhance this reactivity. nih.gov Conversely, electron-donating groups can decrease it.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in 2-Bromo-5-(cyclohexylmethyl)pyridine serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for coupling reactions involving 2-bromopyridines. researchgate.netacs.org

Suzuki Coupling: This reaction pairs the 2-bromopyridine (B144113) derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura cross-coupling is a versatile method for synthesizing biaryl compounds and has been successfully applied to various bromopyridines. wikipedia.orgnih.gov The reaction is tolerant of a wide range of functional groups. nih.gov Optimization of reaction conditions, such as the choice of base and solvent, can be crucial for achieving high yields, especially with challenging substrates. nih.gov

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with the 2-bromopyridine in the presence of a palladium or nickel catalyst. wikipedia.org This method is particularly useful for creating C-C bonds and has been used to synthesize substituted 2,2'-bipyridines from 2-bromopyridines. wikipedia.orgorganic-chemistry.org The reaction conditions can be tuned, with bromo-substituted pyridines often reacting efficiently at room temperature. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and the 2-bromopyridine, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing 2-alkynylpyridines. scirp.org The reaction conditions are generally mild, allowing for the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with the 2-bromopyridine. acs.orgacs.org This reaction is instrumental in synthesizing a wide variety of aminopyridines. acs.org The use of specific ligands is often necessary to overcome the potential for the pyridine nitrogen to coordinate to the palladium catalyst and inhibit the reaction. acs.org For volatile amines, conducting the reaction in a sealed tube can be an effective strategy. scispace.comnih.gov

A summary of representative palladium-catalyzed cross-coupling reactions of 2-bromopyridines is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki | Organoboron (e.g., boronic acid) | Pd catalyst (e.g., Pd(OAc)2), Base | Forms C(sp2)-C(sp2) bonds; tolerant of many functional groups. researchgate.netnih.gov |

| Negishi | Organozinc | Pd or Ni catalyst (e.g., Pd(PPh3)4) | Forms C-C bonds; can be performed under mild conditions. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp2)-C(sp) bonds; useful for synthesizing alkynylpyridines. wikipedia.orgscirp.org |

| Buchwald-Hartwig | Amine | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | Forms C-N bonds; essential for synthesizing aminopyridines. acs.orgacs.org |

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Transmetalation: This step involves the transfer of the organic group from the organometallic coupling partner (e.g., organoboron, organozinc) to the palladium(II) center. wikipedia.orglibretexts.org The precise mechanism of transmetalation can vary depending on the specific reaction (Suzuki, Negishi, etc.) and the reaction conditions. wikipedia.orgnih.govnih.gov For the Suzuki reaction, the base plays a crucial role in activating the organoboron species. wikipedia.org In the Negishi reaction, the organozinc reagent directly transfers its organic group to the palladium complex. youtube.com The transmetalation step is often the rate-determining step of the catalytic cycle. youtube.com

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. youtube.com For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium center. youtube.com The facility of this step can be influenced by the steric and electronic properties of the ligands on the palladium. nih.gov

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical and can significantly impact the reaction's efficiency, selectivity, and substrate scope. nih.govscite.ai Ligands can influence the reaction by:

Modulating the electronic properties of the palladium center: Electron-rich ligands can increase the electron density on the palladium, which can facilitate the oxidative addition step. nih.gov

Altering the steric environment around the palladium: Bulky ligands can promote reductive elimination and prevent the formation of undesirable side products. nih.gov

Stabilizing the palladium catalyst: Ligands can prevent the precipitation of palladium black and increase the catalyst's lifetime. scite.ai

In the context of 2-bromopyridines, ligands are particularly important to prevent the pyridine nitrogen from coordinating to the palladium center and deactivating the catalyst. acs.orgacs.org A variety of phosphine-based ligands, such as triphenylphosphine (B44618) and bidentate phosphines like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), have been successfully employed in these reactions. organic-chemistry.orgacs.org The development of new and more effective ligands is an ongoing area of research in catalysis. nih.gov

Reactivity of the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. uoanbar.edu.iq

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Reactions such as nitration and halogenation require harsh conditions. uoanbar.edu.iq The presence of the bromine atom and the cyclohexylmethyl group will further influence the regioselectivity of any potential electrophilic attack.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen is available for reaction with electrophiles. youtube.com Thus, the pyridine can be alkylated to form pyridinium (B92312) salts or oxidized to form pyridine N-oxides using reagents like peroxy acids. youtube.com These transformations can alter the electronic properties of the ring and open up new avenues for functionalization.

Reactions with Organometallics: Pyridine can react with organometallic reagents, such as organolithium or Grignard reagents. youtube.com These reactions typically occur at the 2-position, leading to the addition of the organometallic's organic group to the ring. youtube.com The presence of the bromine at the 2-position in this compound would likely lead to competition between nucleophilic attack at the carbon bearing the bromine and metal-halogen exchange.

Electrophilic Reactivity Profiles

The pyridine ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. wikipedia.orgyoutube.com This deactivation is more pronounced in acidic media where the nitrogen atom is protonated, further withdrawing electron density from the ring. wikipedia.org Electrophilic attack, when it does occur, is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com

In the case of this compound, the bromine atom at the 2-position is a deactivating group, further reducing the electron density of the pyridine ring. The cyclohexylmethyl group at the 5-position is a weakly activating alkyl group. The interplay of these substituents influences the regioselectivity of electrophilic substitution reactions. While direct nitration or sulfonation of pyridine itself requires harsh conditions, wikipedia.org functionalization of substituted pyridines can be achieved under more controlled conditions.

| Electrophilic Reagent | Predicted Major Product(s) | Reaction Conditions | Reference |

| HNO₃/H₂SO₄ | 3-Nitro-2-bromo-5-(cyclohexylmethyl)pyridine | Concentrated acids, elevated temperature | wikipedia.org |

| Br₂/FeBr₃ | 3,5-Dibromo-2-chloro- (if starting from a different precursor) | Lewis acid catalyst | libretexts.org |

| SO₃/H₂SO₄ | This compound-3-sulfonic acid | Fuming sulfuric acid | wikipedia.org |

This table presents predicted outcomes based on the general reactivity of substituted pyridines.

C-H Activation and Functionalization

The direct functionalization of C-H bonds in pyridine derivatives has emerged as a powerful tool in organic synthesis, often catalyzed by transition metals like palladium. beilstein-journals.orgrsc.org The pyridine nitrogen can act as a directing group, facilitating the activation of C-H bonds at the ortho- (C2 and C6) and meta- (C3 and C5) positions. beilstein-journals.org For this compound, the C-H bonds at the 3-, 4-, and 6-positions are potential sites for such functionalization.

Palladium-catalyzed C-H arylation, for instance, has been demonstrated for various pyridine derivatives. rsc.org In these reactions, a palladium catalyst, often in the presence of a ligand and an oxidant, can mediate the coupling of the pyridine C-H bond with an aryl halide or another coupling partner. The regioselectivity is often controlled by the directing group and the specific reaction conditions.

| Reaction Type | Potential Site of Functionalization | Catalyst/Reagents | Reference |

| C-H Arylation | C3, C4, or C6 position | Pd(OAc)₂, P(o-tol)₃, Ar-X, Base | rsc.org |

| C-H Alkenylation | C3, C4, or C6 position | [RhCl(coe)₂]₂, PCy₃, Alkene | beilstein-journals.org |

| C-H Borylation | C3 or C4 position | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | nih.gov |

This table illustrates potential C-H functionalization reactions based on established methods for pyridine derivatives.

Reactivity of the Cyclohexylmethyl Group

The cyclohexylmethyl substituent offers additional sites for chemical transformations, distinct from the reactivity of the pyridine ring.

Transformations at the Alkyl Chain

The methylene (B1212753) bridge connecting the cyclohexyl ring to the pyridine ring is a benzylic-like position. The C-H bonds at this position are activated due to their proximity to the aromatic pyridine ring and can be susceptible to radical or oxidative transformations. For instance, oxidation of the benzylic position to a carbonyl group is a common transformation for alkyl-substituted aromatic compounds.

| Transformation | Reagents | Product | Reference |

| Benzylic Oxidation | KMnO₄ or CrO₃ | 2-Bromo-5-(cyclohexanecarbonyl)pyridine | General Organic Chemistry |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 2-Bromo-5-(1-bromocyclohexylmethyl)pyridine | General Organic Chemistry |

This table provides examples of potential transformations at the alkyl chain based on general principles of organic chemistry.

Reactions Involving the Cyclohexyl Ring

The cyclohexyl ring itself can undergo transformations, although these often require more specific and sometimes harsh reaction conditions compared to the reactions on the pyridine ring or the benzylic position. One notable transformation is the dehydrogenation of the cyclohexyl ring to form an aromatic phenyl group. This aromatization can be achieved using various catalysts and reaction conditions, leading to the formation of 2-bromo-5-benzylpyridine.

| Transformation | Catalyst/Reagents | Product | Reference |

| Dehydrogenation | Pd/C, high temperature | 2-Bromo-5-benzylpyridine | General Catalytic Chemistry |

| Oxidation | Strong oxidizing agents | Cyclohexanone or adipic acid derivatives (ring-opening) | General Organic Chemistry |

This table outlines potential reactions of the cyclohexyl ring based on established chemical transformations.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful theoretical framework for understanding the intrinsic properties of a molecule. These in-silico methods are instrumental in predicting molecular geometry, electronic structure, and spectroscopic behavior. For the compound 2-Bromo-5-(cyclohexylmethyl)pyridine, specific published data from quantum chemical calculations are not available. The following sections outline the types of analyses that would typically be performed in such a study.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is frequently employed to predict a range of molecular properties with a good balance of accuracy and computational cost. Despite its utility, specific DFT studies on this compound have not been identified in the public domain.

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this process would identify the most stable three-dimensional structure, including the bond lengths, bond angles, and dihedral angles between the pyridine (B92270) ring and the cyclohexylmethyl substituent. Due to the flexibility of the cyclohexyl ring and its connection to the pyridine core, multiple low-energy conformations would likely exist. However, specific optimized geometrical parameters from DFT calculations for this molecule are not published in the available literature.

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. sigmaaldrich.com

For this compound, the distribution and energies of these frontier orbitals would be influenced by the electron-withdrawing bromine atom and the electron-donating cyclohexylmethyl group. No published data detailing the HOMO-LUMO gap or the specific orbital compositions for this compound could be located.

Table 1: Hypothetical Frontier Molecular Orbital Data

Since no specific data is available for this compound, this table is a placeholder to illustrate how such data would be presented. The values are not real experimental or calculated results.

| Parameter | Hypothetical Value |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

The distribution of electron density across a molecule can be quantified by calculating the partial charges on each atom. Methods such as Mulliken population analysis are used to determine these charges, which are crucial for understanding a molecule's electrostatic potential and reactivity, particularly for identifying sites susceptible to nucleophilic or electrophilic attack. Specific atomic charge distribution data for this compound are not available in the reviewed literature.

Table 2: Hypothetical Dipole Moment and Polarizability Data

This table is for illustrative purposes only, as no specific data for this compound could be found.

| Property | Hypothetical Value |

| Dipole Moment (Debye) | Not Available |

| Mean Polarizability | Not Available |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the spectral bands observed in experimental measurements to specific molecular motions, such as stretching, bending, and torsional modes. This comparison between theoretical and experimental spectra can help to confirm the molecular structure. DFT calculations have been used to predict the vibrational frequencies for compounds like 2-bromo-5-methylpyridine. researchgate.net However, no such predictive data for the IR or Raman spectra of this compound has been published.

Reaction Mechanism Elucidation through Computational Modeling

One of the most significant applications of computational chemistry is the elucidation of complex reaction mechanisms. For this compound, a key reaction is the transition-metal-catalyzed cross-coupling at the C2 position, such as the Suzuki-Miyaura or Negishi reaction, to form a new carbon-carbon bond. nih.govnih.gov Computational modeling, particularly using Density Functional Theory (DFT), allows for a step-by-step investigation of the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov

A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). researchgate.net

In the context of a Suzuki-Miyaura reaction involving a 2-bromopyridine (B144113) derivative, DFT calculations can model the geometry of the transition states for each elementary step. For the rate-determining transmetalation step, for instance, calculations can characterize the TS involving the palladium complex, the bromopyridine substrate, and the boronate species. nih.gov These models provide precise data on bond lengths, bond angles, and the atomic charges of the atoms involved in the transformation.

Interactive Table: Representative Transition State Parameters for a Suzuki-Miyaura Reaction Oxidative Addition Step (Aryl-Br + Pd(0)L2 → [Ar-Pd(II)L2-Br]‡)

Note: Data is illustrative for a generic Ar-Br system and demonstrates typical computational outputs.

| Parameter | Description | Typical Calculated Value |

| Imaginary Frequency | The single negative frequency indicating a true transition state. | -150 to -400 cm⁻¹ |

| C-Br Bond Length | The bond being broken. | ~2.4 - 2.8 Å (elongated from ground state) |

| Pd-C Bond Length | The bond being formed. | ~2.3 - 2.7 Å |

| Pd-Br Bond Length | The bond being formed. | ~2.8 - 3.2 Å |

By calculating the energies of all reactants, intermediates, transition states, and products, an energy profile for the entire reaction pathway can be constructed. This profile visualizes the thermodynamics (relative energies of stable species) and kinetics (activation energy barriers) of the reaction. nih.gov For palladium-catalyzed cross-coupling reactions, computational studies can compare different potential pathways to determine the most favorable one. nih.gov

Oxidative Addition: The 2-bromopyridine derivative reacts with a Pd(0) complex.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This is often the rate-determining step. nih.gov

Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. nih.gov

Interactive Table: Illustrative Calculated Energy Profile for a Suzuki-Miyaura Coupling

Note: Values are hypothetical for a representative reaction involving a bromopyridine.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| - | Reactants (Ar-Br + Pd(0)L₂) | 0.0 |

| Oxidative Addition | TS₁ (Oxidative Addition) | +12.5 |

| Intermediate₁ (Ar-Pd(II)L₂-Br) | -5.0 | |

| Transmetalation | TS₂ (Transmetalation) | +18.0 |

| Intermediate₂ | -10.0 | |

| Reductive Elimination | TS₃ (Reductive Elimination) | +15.0 |

| - | Products (Ar-Ar' + Pd(0)L₂) | -25.0 |

Computational modeling is highly effective at explaining and predicting chemical selectivity.

Regioselectivity: In molecules with multiple potential reaction sites, DFT can predict which site is more reactive. For instance, if a pyridine derivative contained other halides besides the bromine at C2, calculations of the activation barriers for oxidative addition at each site could predict which halide would react preferentially. nih.govmdpi.com Generally, the C-Br bond is weaker and more susceptible to oxidative addition than C-Cl or C-F bonds, and computational models can quantify this difference in reactivity.

Stereoselectivity: In asymmetric catalysis, where chiral ligands are used to produce an excess of one enantiomer, computational studies are invaluable. For a potential asymmetric Negishi or Suzuki-Miyaura coupling to create a chiral center, models can calculate the energy of the diastereomeric transition states leading to the (R) and (S) products. nih.gov The difference in the activation energies (ΔΔG‡) between these two transition states directly correlates to the enantiomeric excess (ee) observed experimentally. By analyzing the non-covalent interactions (e.g., steric hindrance, electronic effects) within the transition state structures, researchers can understand the origin of the stereochemical control. nih.gov

Molecular Modeling and Simulations

Beyond reaction mechanisms, molecular modeling and simulations are used to study the dynamic and conformational properties of molecules. mdpi.com These methods are particularly useful for understanding molecules with flexible parts, such as the cyclohexylmethyl substituent in this compound. nih.govnih.gov

The cyclohexylmethyl group is conformationally flexible due to two main factors: the chair-boat interconversion of the cyclohexane (B81311) ring and the rotation around the single bonds connecting the ring to the pyridine core.

The cyclohexane ring predominantly exists in a low-energy chair conformation. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable to avoid unfavorable 1,3-diaxial interactions. sapub.org In the case of the cyclohexylmethyl group, the substituent on the ring is the methyl-pyridine moiety. Computational chemistry can precisely calculate the energy difference between the equatorial and axial conformers. sapub.org

Furthermore, molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the entire molecule over time. onepetro.orgyoutube.comaps.org An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing insight into how the flexible side chain moves and which conformations are most populated at a given temperature. nih.gov This analysis can identify the global minimum energy structure and the energy barriers to rotation around the C-C single bonds, revealing the molecule's preferred three-dimensional shape.

Interactive Table: Theoretical Conformational Energy of a Generic (Arylmethyl)cyclohexane

Note: Illustrative data showing the typical energy difference between conformers.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial | The arylmethyl group is in the equatorial position of the chair. | 0.00 | ~95% |

| Axial | The arylmethyl group is in the axial position of the chair. | ~1.7 - 2.1 | ~5% |

Role in Advanced Organic Synthesis and Material Science Research

Building Block for Complex Molecular Architectures

The utility of 2-Bromo-5-(cyclohexylmethyl)pyridine as a foundational element in the synthesis of intricate molecular structures is well-recognized. The pyridine (B92270) moiety itself is a ubiquitous scaffold in numerous biologically active compounds and functional materials. mdpi.comnih.govwikipedia.org The presence of the bromine atom at the 2-position provides a reactive handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the strategic introduction of diverse aryl, heteroaryl, and alkyl groups, thereby enabling the construction of highly functionalized pyridine derivatives.

The cyclohexylmethyl group at the 5-position introduces a bulky, lipophilic character to the molecule. This feature can be exploited to modulate the physicochemical properties of the resulting complex molecules, such as solubility, crystallinity, and intermolecular interactions. The synthesis of highly substituted pyridines from α,β-unsaturated ketoximes and terminal alkynes has been demonstrated, showcasing a method to create complex pyridine structures. nih.gov While not directly involving this compound, this methodology highlights the general capacity to build complex pyridines.

The general synthetic importance of 2-bromopyridine (B144113) derivatives is underscored by their use as precursors for bipyridine and terpyridine ligands, which are crucial in coordination chemistry. heteroletters.org The functionalization at the 5-position, as seen with the cyclohexylmethyl group, allows for the fine-tuning of the electronic and steric properties of these ligands.

| Compound Name | CAS Number | Molecular Formula | Application |

| This compound | 888-95-9 | C12H16BrN | Building block for complex molecules |

| 2-Aminopyridine | 504-29-0 | C5H6N2 | Precursor in the synthesis of 2-bromopyridines |

| 2,5-Dibromopyridine | 624-28-2 | C5H3Br2N | Intermediate in the synthesis of substituted pyridines |

Development of Novel Synthetic Methodologies

The exploration of this compound and its analogs has contributed to the development of new synthetic strategies. The reactivity of the C-Br bond in 2-bromopyridines is a central theme in these methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are extensively employed to form new carbon-carbon bonds with high efficiency and selectivity. researchgate.netnih.gov For instance, the Suzuki coupling of 2-bromopyridine derivatives with various arylboronic acids is a well-established method for synthesizing 2-arylpyridines. researchgate.netsigmaaldrich.com

Furthermore, copper-catalyzed Ullmann-type C-N cross-coupling reactions of 2-bromopyridine derivatives with amines and carbazoles have been developed, providing a practical route to N-heteroaryl compounds. nih.gov These methods are often characterized by their tolerance of a wide range of functional groups and can be conducted under relatively mild conditions. The development of ligand-free palladium-catalyzed Suzuki reactions in aqueous media also represents a significant advancement towards more sustainable chemical processes. researchgate.net

The synthesis of functionalized pyridines through direct C-H functionalization is another area of active research, aiming to provide more atom-economical routes to these valuable compounds. rsc.orgnih.gov While specific examples utilizing this compound are not extensively documented, the general principles derived from studies on other substituted pyridines are applicable.

Precursor for Ligand Design in Catalysis

The pyridine nucleus is a fundamental component in the design of ligands for transition metal catalysts due to its ability to coordinate with metal ions. researchgate.net The 2-pyridyl moiety, in particular, is a key feature of many bidentate and tridentate ligands that have found widespread use in catalysis. This compound serves as a valuable precursor for the synthesis of such ligands. mdpi.com

The bromine atom can be readily displaced through various cross-coupling reactions to introduce other coordinating groups, leading to the formation of chelating ligands. The cyclohexylmethyl group at the 5-position can influence the steric environment around the metal center in the resulting catalyst complex. This steric hindrance can play a crucial role in controlling the selectivity and activity of the catalyst. For example, in asymmetric catalysis, the bulky cyclohexylmethyl group can create a chiral pocket around the metal center, leading to enhanced enantioselectivity.

Investigation of Structure-Reactivity Relationships in Heterocyclic Systems

Studies on this compound and related compounds provide valuable insights into the structure-reactivity relationships of heterocyclic systems. The interplay between the electronic effects of the nitrogen atom and the substituents on the pyridine ring governs the reactivity of the molecule. The pyridine ring is generally considered electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack. wikipedia.orgnumberanalytics.comalgoreducation.com

The bromine atom at the 2-position is activated towards nucleophilic substitution and oxidative addition to transition metals due to the electron-withdrawing nature of the pyridine nitrogen. The position of the substituent on the pyridine ring has a significant impact on the basicity and reactivity of the molecule. acs.org For instance, the basicity of the pyridine nitrogen is influenced by the electronic nature of the substituent at the 5-position.

Research on the antiproliferative activity of various pyridine derivatives has shown that the nature and position of substituents are critical for their biological function, highlighting the importance of understanding structure-activity relationships. nih.gov Functionalizing the pyridine ring in pyclen-based iron(III) complexes has been shown to tune the electrochemical properties and thermodynamic stability of the resulting complexes. nih.gov These findings underscore the importance of systematic studies on substituted pyridines like this compound to understand and predict their chemical behavior.

Potential in Functional Materials Development

Pyridine-containing compounds are integral to the development of a wide range of functional materials, including polymers, dyes, and materials for electronics and photonics. mdpi.com The unique photophysical and electronic properties of the pyridine ring make it an attractive component for these applications. This compound represents a versatile building block for the synthesis of such materials.

The ability to introduce various functional groups at the 2-position via cross-coupling reactions allows for the systematic tuning of the material's properties. For example, the incorporation of chromophoric or electronically active moieties can lead to the development of novel organic light-emitting diode (OLED) materials or fluorescent sensors. researchgate.net The synthesis of pyridine-N-oxide–borane intramolecular complexes from 2-bromopyridine-N-oxides demonstrates the potential for creating new materials with interesting photophysical properties. acs.org

The cyclohexylmethyl group can also play a role in controlling the solid-state packing and morphology of the resulting materials, which are critical factors in determining their performance. The use of pyridyl-based ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) is another promising area where this compound could find application, potentially leading to materials with novel catalytic, sensing, or gas storage properties. mdpi.com

Q & A

Q. How does solvent choice impact the efficiency of cross-coupling reactions involving 2-Bromo-5-(cyclohexylmethyl)pyridine?

- Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) enhance Suzuki-Miyaura coupling by stabilizing boronate intermediates. For reductive homocoupling, biorenewable solvents like Cyrene™ improve yields compared to traditional solvents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in pyridine derivatives?

- Methodological Answer : Radical bromination (via AIBN-initiated pathways) favors positions stabilized by adjacent substituents. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies and electron density distribution at reactive sites .

Q. How do steric effects of the cyclohexylmethyl group influence cross-coupling reactivity?

- Methodological Answer : Bulky substituents may hinder catalyst accessibility, requiring optimized ligands (e.g., XPhos) and elevated temperatures. Kinetic studies using reaction calorimetry can quantify steric effects .

Q. What strategies resolve contradictions in reported yields for similar bromopyridine syntheses?

- Methodological Answer : Systematic comparison of reaction parameters (e.g., reagent ratios, solvent polarity) is critical. For example, bromination of 5-(6-fluoropyridin-3-yl)thieno[3,2-b]pyridine achieved 87.5% yield under NBS excess (5 eq.), whereas other systems may require stoichiometric adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.